
2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also act as an antimicrobial agent by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide has low toxicity and does not have any significant side effects. It has been found to be effective in inhibiting the growth of cancer cells and has shown promising results in animal studies. In addition, it has been shown to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide in lab experiments is its low toxicity and lack of significant side effects. This makes it a safer alternative to other chemicals that may have harmful effects on researchers. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide. One possible direction is to investigate its potential as an anticancer agent in clinical trials. Another direction is to further study its antimicrobial activity and develop new drugs for the treatment of bacterial infections. Additionally, more research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
In conclusion, 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is a chemical compound that has potential applications in various fields of scientific research. Its low toxicity and lack of significant side effects make it a safer alternative to other chemicals in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Synthesemethoden
The synthesis of 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide involves the reaction of but-3-en-1-ol with N-(4-cyano-1-methylpiperidin-4-yl)propanamide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide has potential applications in various fields of scientific research. It has been studied for its antimicrobial activity against various bacterial strains. It has also been investigated for its potential as an anticancer agent. In addition, this compound has been used in the development of new drugs for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
2-but-3-enoxy-N-(4-cyano-1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-4-5-10-19-12(2)13(18)16-14(11-15)6-8-17(3)9-7-14/h4,12H,1,5-10H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRWNCJESPJBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCN(CC1)C)C#N)OCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2831908.png)
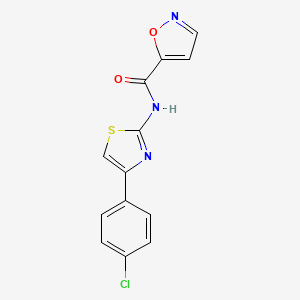
![Ethyl 6-ethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2831910.png)
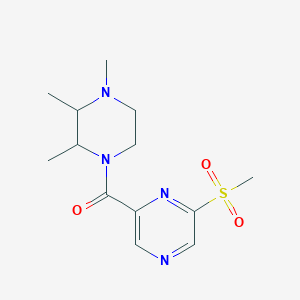
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2831914.png)
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2831915.png)
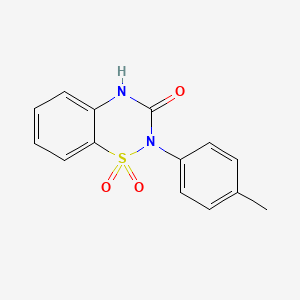
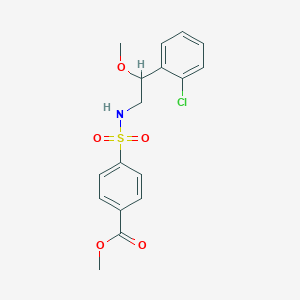
![N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B2831919.png)
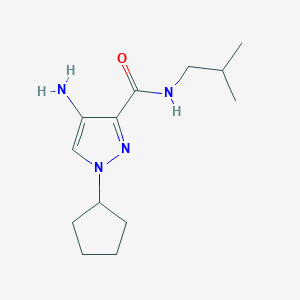
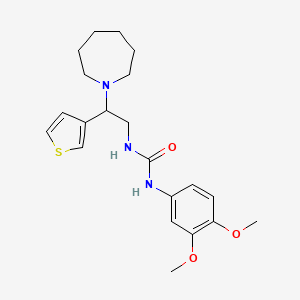
![(2-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2831924.png)
![N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2831926.png)